6-Chlorothiazolo[5,4-c]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHJCOCMAQFZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-50-1 | |
| Record name | 6-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6 Chlorothiazolo 5,4 C Pyridin 2 Amine
Established Synthetic Pathways to the Thiazolo[5,4-c]pyridine (B153566) Core
The assembly of the thiazolo[5,4-c]pyridine scaffold, a key structural motif in medicinal chemistry, can be achieved through several strategic synthetic routes. These methods generally involve either building the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) derivative or, conversely, forming the pyridine ring through annulation of a thiazole precursor.
Cyclocondensation Reactions Employing Halogenated Pyridine Precursors
Cyclocondensation reactions represent a foundational approach to the synthesis of fused heterocyclic systems like thiazolopyridines. nih.govasianpubs.org This strategy involves the intramolecular or intermolecular reaction of a suitably substituted pyridine precursor to form the fused thiazole ring. For the synthesis of the thiazolo[5,4-c]pyridine core, a common starting material is a 3-amino-4-halopyridine. The amino group and the adjacent halogen provide the necessary reactive sites for the cyclization.
A key reaction in this category is the treatment of an aminopyridine derivative with a thiocyanate (B1210189) salt. For instance, the condensation of a 3-aminopyridine (B143674) with ammonium (B1175870) thiocyanate in the presence of bromine proceeds through an in-situ generated thiourea (B124793) intermediate, which then cyclizes to form the 2-aminothiazolo[4,5-b]pyridine system, a related isomer. dmed.org.ua A similar principle can be applied to achieve the [5,4-c] isomeric core, typically starting from a 4-chloro-3-aminopyridine derivative.
Annulation Strategies for Pyridine Ring Formation on a Thiazole Core
An alternative to building the thiazole ring on a pyridine is the annulation of a pyridine ring onto an existing thiazole core. dmed.org.ua This "thiazole-first" approach begins with a functionalized thiazole, such as a 2-aminothiazole (B372263) derivative, which then participates in a reaction to form the fused six-membered pyridine ring.
These annulation strategies often employ multicomponent reactions where the thiazole derivative reacts with compounds that provide the remaining atoms needed for the pyridine ring. dmed.org.ua For example, a three-component condensation involving a 2-aminothiazole derivative, an aldehyde, and an active methylene (B1212753) compound like Meldrum's acid can be used to construct the pyridinone ring fused to the thiazole. dmed.org.ua While many documented examples lead to the thiazolo[4,5-b]pyridine (B1357651) isomer, the underlying principles of pyridine ring annulation are broadly applicable across the different isomeric scaffolds. dmed.org.uaresearcher.life
One-Step Syntheses Utilizing Substituted Chloropyridines and Thioamides/Thioureas
Efficient, one-step synthetic methods are highly valued for their atom economy and operational simplicity. A notable one-step process for creating the thiazolopyridine scaffold involves the direct reaction of a substituted chloronitropyridine with a thioamide or thiourea. researchgate.netelsevierpure.com This reaction is particularly versatile, allowing for the preparation of a wide array of 2-substituted thiazolo[5,4-b]pyridine (B1319707) derivatives. researchgate.net The methodology has been successfully extended to produce the thiazolo[4,5-c]pyridine (B1315820) isomer as well. researchgate.net The reaction proceeds via a nucleophilic substitution of the chloro group by the sulfur of the thioamide/thiourea, followed by an intramolecular cyclization involving the nitro group, which is subsequently reduced and eliminated.
| Precursor 1 | Precursor 2 | Product Class | Reference |
| Substituted Chloronitropyridine | Thioamide or Thiourea | Thiazolo[5,4-b] and Thiazolo[4,5-c]pyridines | researchgate.net |
Synthesis from 4,6-DICHLORO-PYRIDIN-3-YLAMINE and Related Precursors
A specific and effective pathway to related heterocyclic systems involves precursors like 4,6-dichloro-5-aminopyrimidine. nih.gov A single-step process has been developed where this pyrimidine (B1678525) derivative reacts with various isothiocyanates to yield 2-amino-7-chlorothiazolo[5,4-d]pyrimidines in good to excellent yields. nih.gov This reaction highlights a mild and versatile method for constructing a fused thiazole ring onto a dichlorinated azine core.
This synthetic logic can be extended to pyridine-based precursors. A multi-step synthesis for the related 7-Chlorothiazolo[4,5-c]pyridin-2-amine can involve intermediates such as 2-bromo-6-chloropyridin-3-amine, which is then treated with potassium thiocyanate. evitachem.com The synthesis starting from dichlorinated aminopyridines, such as 4,6-dichloro-pyridin-3-ylamine, offers a direct route to the title compound's scaffold through cyclization with appropriate sulfur-containing reagents. The synthesis of 4-amino-2,6-dichloropyridine (B16260) has been efficiently developed, providing a key intermediate for further transformations into fused systems. researchgate.net
| Precursor | Reagent | Product Class | Reference |
| 4,6-dichloro-5-aminopyrimidine | Isothiocyanates | 2-amino-7-chlorothiazolo[5,4-d]pyrimidines | nih.gov |
| 2-bromo-6-chloropyridin-3-amine | Potassium Thiocyanate | Thiazolo[4,5-c]pyridine core | evitachem.com |
Functionalization and Derivatization Strategies for 6-Chlorothiazolo[5,4-c]pyridin-2-amine
Once the core structure is synthesized, further chemical modifications can be performed to explore its chemical space and develop new derivatives. The primary sites for functionalization on this compound are the 2-amino group and the chlorine atom at the 6-position.
Nucleophilic Substitution Reactions at the Amino Group
The 2-amino group of the thiazolo[5,4-c]pyridine ring system is a versatile handle for introducing a variety of substituents via nucleophilic reactions. These reactions typically involve the nitrogen atom of the amino group acting as a nucleophile to attack an electrophilic reagent.
Common derivatization strategies include acylation, where the amine reacts with acyl chlorides or anhydrides to form amides. For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride is a reported first step in a multi-step synthesis of a fused thiazolopyridine. dmed.org.ua Similarly, alkylation reactions can introduce alkyl groups onto the amino moiety. These functionalization reactions are crucial for building molecular complexity and are often employed in the synthesis of compound libraries for chemical and biological screening. While specific examples detailing the derivatization of the 6-chloro-[5,4-c] isomer are part of dedicated synthetic campaigns, the reactivity of the 2-amino group is a well-established principle in the broader class of 2-aminothiazoles and 2-aminopyridines. dmed.org.uanih.gov
| Reaction Type | Reagent Class | Functional Group Formed |
| Acylation | Acyl Halides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
Reactivity of the Chloro Substituent for Cross-Coupling and Other Transformations
The chloro substituent at the 6-position of the thiazolo[5,4-c]pyridine ring system is a key handle for molecular elaboration. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the C6 position (para to the nitrogen) for various transformations. This enables its functionalization through widely-used palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions:
The chloro group on the electron-deficient pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures. While specific examples on this compound are not extensively documented in readily available literature, the coupling of analogous chloro-heterocycles is well-established. youtube.com For instance, the Suzuki-Miyaura reaction of other aminochloropyridines with various aryl and heteroaryl boronic acids proceeds efficiently. nih.gov These reactions typically utilize a palladium catalyst, such as Pd(PPh₃)₄ or systems based on more advanced phosphine (B1218219) ligands, in the presence of a base to yield the corresponding 6-aryl or 6-heteroaryl-thiazolo[5,4-c]pyridin-2-amine derivatives. The presence of the free amino group on the thiazole ring does not typically inhibit the catalyst, allowing for direct coupling without the need for protecting groups. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | High |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | Good |
This table is illustrative, based on analogous reactions reported for similar substrates.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds. wikipedia.org It allows for the coupling of the 6-chloro position with a wide array of primary and secondary amines, amides, and carbamates. wikipedia.orgyoutube.com The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) has been crucial for the successful amination of unreactive aryl chlorides. youtube.com The regioselective amination of dichloropyridines has shown that positions activated by the ring nitrogen (ortho and para) are preferentially substituted. libretexts.org This suggests that this compound would readily undergo Buchwald-Hartwig amination to produce a diverse library of 6-amino-substituted derivatives.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | High |
| 2 | Aniline (B41778) | Pd(OAc)₂ (1.5) | BrettPhos | Cs₂CO₃ | Dioxane | Good to Excellent |
| 3 | Benzylamine | PdCl₂(Amphos)₂ (3) | - | K₃PO₄ | t-BuOH | Good |
This table is illustrative, based on general protocols for heteroaryl chlorides.
Other Transformations:
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 6-position is susceptible to displacement by strong nucleophiles via an SNAr mechanism. The stability of the intermediate Meisenheimer complex is enhanced by the electron-withdrawing pyridine nitrogen, which can delocalize the negative charge. nih.gov This reaction is particularly effective for positions ortho and para to the nitrogen atom. nih.govarkat-usa.org Therefore, nucleophiles such as alkoxides, thiolates, and amines can displace the chloride to form ethers, thioethers, and substituted amines, respectively. quora.comgoogle.com These reactions often require elevated temperatures but provide a direct, metal-free pathway to functionalized derivatives. quora.com
Oxidative and Reductive Chemical Pathways
The chemical behavior of this compound under oxidative and reductive conditions is primarily dictated by the pyridine and thiazole ring systems.
Oxidative Pathways: The most common oxidative transformation for pyridine-containing heterocycles is N-oxidation of the pyridine nitrogen atom. This reaction is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate. For instance, N-oxidation of chloropyridines can activate the ring for further transformations or alter the electronic properties of the molecule. wikipedia.orgyoutube.com The N-oxide oxygen can later be removed by deoxygenation, for example, with zinc dust. youtube.com
Reductive Pathways: The pyridine ring of the thiazolopyridine system can be reduced via catalytic hydrogenation. quora.com This transformation typically employs hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org Under these conditions, the pyridine ring is reduced to the corresponding piperidine (B6355638) ring, yielding 6-chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. This reaction converts the planar aromatic system into a flexible, saturated heterocyclic ring, which can be valuable for accessing new chemical space in drug discovery. It is important to note that under certain vigorous hydrogenation conditions, hydrodechlorination (replacement of the chlorine atom with hydrogen) can occur as a competing reaction.
Strategic Incorporation as a Building Block for Complex Heterocyclic Architectures
The bifunctional nature of this compound, possessing both a reactive chloro group and a nucleophilic amino group, makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems.
The compound serves as a scaffold upon which additional rings can be constructed. For example, the amino group can participate in condensation reactions with various electrophiles to form new fused rings. A study on a related tetrahydrothiazolo[5,4-c]pyridine derivative demonstrated its utility in an alkylation-cyclocondensation process to build a tetracyclic system, which served as a core for a Met kinase inhibitor. Similarly, 2-aminothiazole derivatives are key precursors in multicomponent reactions to form fused dihydropyridines and other complex systems.
Furthermore, the compound itself has been used as a precursor for the synthesis of novel cationic dyes, highlighting its utility in materials science. The ability to sequentially or orthogonally functionalize the chloro and amino groups allows for the strategic and controlled assembly of intricate molecular frameworks with potential applications in medicinal chemistry and beyond.
Novel Synthetic Route Development for Enhanced Efficiency and Yield
While this compound is a valuable synthetic intermediate, its synthesis has been noted in the literature as requiring purification by high-performance liquid chromatography (HPLC), which can suggest challenges in achieving high purity and yield through conventional methods.
The development of more efficient and scalable synthetic routes is therefore a topic of interest. For comparison, a single-step process for the isomeric 2-amino-7-chlorothiazolo[5,4-d]pyrimidines has been reported, involving the reaction of commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates, which proceeds in good to excellent yields. Another approach for related thiazolo[5,4-b]pyridines involves a one-step reaction between a substituted chloronitropyridine and a thioamide or thiourea.
Structural Analysis and Elucidation of Structure Activity Relationships Sar in 6 Chlorothiazolo 5,4 C Pyridin 2 Amine Derivatives
Spectroscopic and Crystallographic Characterization of Thiazolopyridine Scaffolds
The definitive confirmation of the chemical architecture of thiazolopyridine derivatives relies on a combination of advanced spectroscopic and crystallographic methods. mdpi.comjyu.fi
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of novel thiazolopyridine derivatives.
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For instance, in the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, ¹H NMR was used to identify protons in the structure. Chemical shifts (δ) reported in ppm relative to an internal standard like TMS, along with coupling constants (J), allow for the precise assignment of each proton. For example, the protons on the tetrahydro-pyridine ring typically appear as multiplets in specific regions of the spectrum. researchgate.net In the characterization of a related N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, the ¹³C NMR spectrum showed a characteristic signal for the imine carbon (C=N) at 162.176 ppm and the methoxy (B1213986) group carbon (-OCH3) at 53.72 ppm, confirming the presence of these functional groups. semanticscholar.org
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula. The mass spectrum of a synthesized ligand, for example, showed a molecular ion peak [M+] that confirmed its expected stoichiometry. semanticscholar.org
Table 1: Representative Spectroscopic Data for Analogous Heterocyclic Structures
| Technique | Compound Type | Key Findings | Reference |
|---|---|---|---|
| ¹H NMR | Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | Signals at δ 2.81 (t, J = 6.0 Hz, 2H) and 3.01 (t, J = 6.0 Hz, 2H) correspond to the protons on the tetrahydro-pyridine portion of the fused ring system. | researchgate.net |
| ¹³C NMR | N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Signal at 162.176 ppm attributed to the imine (-CH=N) carbon; signal at 53.72 ppm confirmed the methoxy (-OCH3) carbon. | semanticscholar.org |
| Mass Spec | N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Molecular ion peak at m/z = 202.09 confirmed the stoichiometry of the ligand. | semanticscholar.org |
In the study of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray diffraction confirmed the final structure. mdpi.com The analysis revealed the compound crystallized in the triclinic crystal system with the P-1 space group, and provided precise unit cell parameters. mdpi.com Similarly, the crystal structure of a thiazoline (B8809763) derivative was elucidated, with the ORTEP diagram drawn at a 50% probability level to visualize the molecular structure. researchgate.net These studies confirm the chemical architecture and offer insights into supramolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological interactions. mdpi.comjyu.fi
Table 2: Crystallographic Data for an Analogous Fused Heterocycle
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| **α (°) ** | 100.5010(10) |
| **β (°) ** | 98.6180(10) |
| **γ (°) ** | 103.8180(10) |
| **Volume (ų) ** | 900.07(5) |
Data from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, as an example of a fused heterocyclic system. mdpi.com
Influence of Positional and Substituent Modifications on Molecular Properties and Reactivity
The properties and reactivity of the 6-Chlorothiazolo[5,4-c]pyridin-2-amine core can be finely tuned by modifying the substituents on the heterocyclic rings. These modifications exert both electronic and steric effects. nih.gov
The electronic nature of substituents significantly impacts the electron distribution within the thiazolopyridine ring system, affecting its reactivity and interaction with biological targets. nih.gov
Electron-Withdrawing Groups (EWGs): The chlorine atom at the 6-position of the parent compound is an electron-withdrawing group. EWGs decrease the electron density of the aromatic system, which can influence the pKa of the 2-amino group and the susceptibility of the ring to nucleophilic attack.
Electron-Donating Groups (EDGs): The 2-amino group is a strong electron-donating group. It increases the electron density of the heterocyclic system, particularly at the ortho and para positions, affecting its binding capabilities. Studies on other pyridine (B92270) derivatives have shown that the presence and position of groups like methoxy (-OCH3) and hydroxyl (-OH) can enhance antiproliferative activity, likely by modulating the electronic potential map of the molecule. nih.gov The interplay between the electron-withdrawing chloro group and the electron-donating amino group in this compound creates a unique electronic environment that is key to its chemical behavior.
Steric effects, which relate to the size and spatial arrangement of atoms, play a crucial role in determining the final geometry and stability of derivatives. nih.gov
Steric Hindrance: Introducing bulky substituents can hinder the approach of reactants or prevent the molecule from adopting the ideal conformation for binding to a biological target. In studies of Hg(II) complexes with pyridine derivative ligands, steric crowding was found to be a determining factor in the final molecular geometry. nih.gov
Conformational Preferences: The fusion of the thiazole (B1198619) and pyridine rings creates a relatively planar and rigid scaffold. However, substituents can influence the preferred orientation of side chains. For example, the addition of bulky groups can force adjacent substituents to twist out of the plane of the ring system, affecting conjugation and molecular interactions. The interplay between steric and electronic effects is critical, as a change in conformation due to steric hindrance can also alter the electronic properties of the molecule. researchgate.net
Systematic Methodologies for Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound like this compound into a potent drug candidate. This involves synthesizing a library of derivatives with systematic structural modifications and evaluating their biological activity. rsc.org
The goal is to identify which functional groups and structural features are responsible for the desired biological effects. nih.gov For thiazole and pyridine-containing compounds, SAR studies have revealed several key trends:
Modification of the Amino Group: The 2-amino group is a common site for modification. Acylation, alkylation, or incorporation into another heterocyclic ring can dramatically alter activity.
Substitution on the Pyridine Ring: Replacing the chlorine atom at the 6-position with other halogens (F, Br, I) or with different electron-donating or electron-withdrawing groups can modulate activity. SAR studies on similar scaffolds have shown that changing substituents on the pyridine ring can significantly impact antiproliferative activity. nih.gov
Introduction of Side Chains: Adding various substituted phenyl rings, alkyl chains, or other heterocyclic moieties to the core structure can explore new binding pockets in a target protein. In one study of thiazolyl-pyrazole hybrids, the nature of substituents on a phenyl ring was found to be critical for antibacterial and antifungal activities. mdpi.com
A review of pyridine derivatives found that the presence of methoxy, hydroxyl, carbonyl, and amino groups tended to enhance antiproliferative activity, while halogens or bulky groups often led to lower activity. nih.gov
Table 3: Summary of General SAR Findings for Thiazole and Pyridine Derivatives
| Modification Site | Effect on Activity | Rationale / Example | Reference |
|---|---|---|---|
| Pyridine Ring | Activity is sensitive to the nature and position of substituents. | In some series, -OMe and -OH groups enhance activity, while bulky groups decrease it. | nih.gov |
| Thiazole Ring | Substituents can be crucial for potency and selectivity. | Phenyl substituents on a linked pyrazoline ring conferred anticryptococcal activity. | mdpi.com |
| Linker between Core and Substituents | The type of linker (e.g., amide, ester, triazole) can significantly affect target binding. | Replacing a butadiene bridge with an amide or ester in a benzothiazole (B30560) derivative allowed for the detection of neurofibrillary tangles. | rsc.org |
Design Principles for Focused Library Synthesis in SAR Exploration
The design and synthesis of focused libraries of compounds are a fundamental strategy in modern drug discovery to efficiently explore the chemical space around a core scaffold and to elucidate structure-activity relationships (SAR). For derivatives of this compound, the design principles for creating such a library would be guided by established synthetic routes for analogous heterocyclic systems, such as the isomeric thiazolo[5,4-b]pyridines. nih.gov
A key approach to library synthesis involves a multi-step reaction sequence starting from a commercially available, appropriately substituted pyridine derivative. For instance, a plausible synthetic strategy for a library of this compound derivatives would likely begin with a suitable di-substituted pyridine precursor. The thiazole ring is then typically formed through a cyclization reaction. For example, the reaction of a chloropyridine carrying an amino group with an isothiocyanate is a common method for constructing the 2-aminothiazole (B372263) moiety fused to the pyridine ring. nih.gov
The design of a focused library would center on the systematic variation of substituents at key positions of the this compound scaffold. The primary points of diversification would be the 2-amino group and potentially other accessible positions on the pyridine ring, should synthetic routes allow.
Key Diversification Points for Library Synthesis:
2-Amino Group (R¹): This position is readily amenable to modification. A library can be generated by introducing a variety of substituents, including but not limited to, alkyl, aryl, and heteroaryl groups. This can be achieved through reactions such as N-acylation, N-alkylation, or by using a diverse set of substituted isothiocyanates in the initial cyclization step.
Other Positions on the Pyridine Ring (R²): While the starting scaffold is defined as 6-chloro, further modifications at other positions could be explored if suitable starting materials are available or if post-synthesis modifications are feasible. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or alkyl groups at specific positions on the pyridine ring, a strategy that has been successfully used for related heterocyclic systems. nih.gov
The selection of building blocks for the library is crucial. A well-designed library will include a diverse set of substituents to probe a range of physicochemical properties, such as size, lipophilicity, hydrogen bonding capacity, and electronic effects. This allows for a comprehensive exploration of the SAR.
Correlation between Peripheral Substituents and Modulatory Effects on Biological Targets
The biological activity of derivatives of the this compound scaffold is profoundly influenced by the nature and position of peripheral substituents. By analyzing the SAR of closely related heterocyclic compounds, such as thiazolo[5,4-b]pyridine (B1319707) derivatives that have been investigated as kinase inhibitors, we can infer potential correlations for the this compound series. nih.gov
In studies on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, it was demonstrated that modifications at various positions on the scaffold had a significant impact on their enzymatic and anti-proliferative activities. nih.gov These findings provide a valuable framework for predicting the SAR of this compound derivatives.
Interactive Data Table: Hypothetical SAR Data for this compound Derivatives Based on Analogous c-KIT Inhibitors
| Compound ID | R¹ Substituent (at 2-amino position) | R² Substituent (at position 5) | Hypothetical Biological Activity (IC₅₀, µM) |
| A-1 | H | H | > 50 |
| A-2 | Methyl | H | 25.3 |
| A-3 | Phenyl | H | 15.8 |
| A-4 | 3-(Trifluoromethyl)phenyl | H | 9.87 nih.gov |
| A-5 | Phenyl | 4-Methylphenyl | 5.2 |
| A-6 | 3-(Trifluoromethyl)phenyl | 4-Fluorophenyl | 2.1 |
Note: The data in this table is hypothetical and extrapolated from findings on related thiazolo[5,4-b]pyridine derivatives to illustrate potential SAR trends.
Analysis of Substituent Effects:
Substituents on the 2-Amino Group (R¹): The introduction of substituents on the 2-amino group is expected to significantly modulate biological activity. In related series, the presence of an aromatic ring, particularly one with electron-withdrawing groups like a trifluoromethylphenyl group, has been shown to enhance potency against certain biological targets. nih.gov This suggests that the electronic properties and steric bulk of the R¹ substituent play a crucial role in the interaction with the target protein.
Molecular Mechanisms of Biological Interaction and Targeted Biological Modulation
Investigation of Specific Molecular Targets and Ligand-Target Binding Modes
The biological activity of 6-chlorothiazolo[5,4-c]pyridin-2-amine derivatives stems from their ability to bind with high affinity and specificity to various macromolecular targets, including enzymes and receptors.
Derivatives of the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of the c-KIT proto-oncogene, a receptor tyrosine kinase crucial in cellular processes like proliferation and differentiation. mdpi.comresearchgate.net Dysregulation of c-KIT is a known driver in various cancers, particularly gastrointestinal stromal tumors (GIST). researchgate.net
In one study, a series of novel thiazolo[5,4-b]pyridine derivatives were synthesized to overcome resistance to existing c-KIT inhibitors like imatinib. nih.govnih.gov A lead compound from this series, designated 6r , demonstrated significant inhibitory activity against both wild-type and mutated c-KIT. nih.gov It was particularly effective against the imatinib-resistant V560G/D816V double mutant, showing an 8-fold higher enzymatic inhibitory activity compared to imatinib. nih.gov Furthermore, 6r 's anti-proliferative activity in HMC1.2 cancer cells, which harbor these mutations, was 23.6 times greater than that of imatinib. nih.gov Its potency was found to be comparable to the multi-kinase inhibitor sunitinib. nih.govnih.gov
Another study on a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, JLK1360 , identified it as an antagonist of the mesenchymal-epithelial transition factor (c-Met), another important receptor tyrosine kinase. researchgate.net This compound was shown to inhibit cell scattering and morphogenesis by impairing receptor signaling, with computational models suggesting it interacts with the ATP-binding pocket of the kinase. researchgate.net
Table 1: Inhibitory Activity of Thiazolopyridine Derivatives against c-KIT
| Compound | Target | Assay Type | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| 6r | c-KIT (wt) | Enzymatic | 0.14 | nih.gov |
| 6r | c-KIT (V560G/D816V) | Enzymatic | 4.77 | nih.gov |
| 6r | HMC1.2 cells | Proliferation | 1.15 | nih.gov |
| Imatinib | c-KIT (wt) | Enzymatic | 0.27 | nih.gov |
| Sunitinib | c-KIT (wt) | Enzymatic | 0.14 | nih.gov |
The broader class of thiazolopyridines and related heterocyclic systems has been shown to interact with key cell surface receptors. While specific studies on this compound are limited, research on analogous structures provides insight into potential activities.
Adenosine (B11128) Receptors: Adenosine receptors (ARs) are G-protein coupled receptors that play significant roles in cardiovascular, neural, and inflammatory processes. Research into 3- and 6-substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, a scaffold with structural similarities to thiazolo[5,4-c]pyridines, identified them as a novel class of orthosteric antagonists for the A₁ adenosine receptor. While initially investigated as allosteric modulators, structural modifications favored direct antagonist properties.
In a separate line of research, derivatives of 7-amino-thiazolo[5,4-d]pyrimidine were developed as potent dual antagonists for the A₁ and A₂A adenosine receptors. Several of these compounds exhibited nanomolar and even subnanomolar binding affinities for the human A₁ and A₂A receptors, respectively. For instance, the derivative 18 (2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine) showed high affinity with Kᵢ values of 1.9 nM for hA₁ and 0.06 nM for hA₂A.
TRPV1 Receptors: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and temperature sensation. It possesses multiple ligand-binding sites. While no direct binding data for this compound on TRPV1 is available, antagonists with related heterocyclic cores have been characterized. The binding of ligands to TRPV1 often involves a hydrophobic cavity formed by residues such as Tyr512, Ser513, Thr551, and Glu571 in the human channel. The development of antagonists based on related scaffolds suggests that the thiazolopyridine core could be adapted to target this receptor.
The primary mechanism of action for many biologically active thiazolopyridine derivatives, particularly kinase inhibitors, does not involve direct interaction with nucleic acids. Instead, their effects on processes like cell division and survival are typically downstream consequences of modulating signaling pathways. nih.gov For instance, the induction of apoptosis and cell cycle arrest by c-KIT inhibitors is a result of blocking the kinase's signaling output, rather than direct DNA damage or intercalation. researchgate.net
However, some studies on the broader class of thiazole-containing compounds have noted interactions with DNA. One study observed that certain naphthyl-thiazole derivatives were capable of interacting with DNA, though the specific mode of interaction was not fully detailed. It is important to note that this is a general observation for a diverse chemical class and not a confirmed mechanism for the specific this compound core.
Analysis of Cellular Pathway Perturbations Induced by this compound Derivatives
By engaging with molecular targets, these compounds can trigger significant changes in cellular function, disrupting metabolic processes and modulating critical signaling cascades.
The thiazole (B1198619) ring is a key component in a variety of compounds investigated for antiparasitic activity. Although studies specifically on this compound are not prominent in this area, research on related thiazole derivatives demonstrates potent activity against several human pathogens, suggesting a potential for this scaffold to disrupt essential parasitic metabolic pathways.
Thiazole derivatives have shown cytotoxic potential against parasites such as Leishmania amazonensis (the causative agent of leishmaniasis) and Trypanosoma cruzi (the causative agent of Chagas disease). mdpi.com Similarly, other heterocyclic compounds containing fused pyrimidine (B1678525) rings, such as pyrimido[1,2-a]benzimidazoles, have been identified as highly active against Leishmania major promastigotes and amastigotes, with EC₅₀ values in the nanomolar range. These findings indicate that thiazole- and pyridine-containing scaffolds can interfere with biological pathways unique to these organisms, leading to effects like growth inhibition and cell death. mdpi.com
A primary consequence of the interaction of thiazolopyridine derivatives with kinase targets is the profound modulation of intracellular signaling cascades. The inhibition of kinases like c-KIT by these compounds directly interferes with the transduction of signals that govern cell fate.
Studies on the thiazolo[5,4-b]pyridine derivative 6r have shown that it effectively blocks c-KIT downstream signaling. researchgate.netnih.govnih.gov This blockade leads to several key cellular outcomes in cancer cells that depend on c-KIT signaling:
Inhibition of Proliferation: By halting the pro-growth signals from c-KIT, the compounds suppress the uncontrolled proliferation of cancer cells. nih.gov
Induction of Apoptosis: The disruption of survival signals downstream of c-KIT triggers programmed cell death (apoptosis). researchgate.net
Cell Cycle Arrest: The compounds can cause cells to arrest at specific checkpoints in the cell cycle, preventing further division. researchgate.net
Suppression of Migration and Invasion: In GIST cells, derivative 6r was also found to notably suppress cell migration, invasion, and anchorage-independent growth, which are critical processes in metastasis. nih.govnih.gov
Western blot analyses have confirmed these effects, showing a decrease in the phosphorylation of c-KIT and downstream signaling proteins like STAT3 upon treatment with these compounds. researchgate.net This provides direct evidence of the perturbation of these key cellular signaling cascades.
Table 2: Mentioned Chemical Compounds
| Compound Name | Class / Core Structure |
|---|---|
| This compound | Thiazolo[5,4-c]pyridine (B153566) |
| Imatinib | 2-phenylaminopyrimidine derivative |
| Sunitinib | Indolinone derivative |
| JLK1360 | Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine |
| 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine | Thiazolo[5,4-d]pyrimidine |
Computational Chemistry and in Silico Approaches in Research on 6 Chlorothiazolo 5,4 C Pyridin 2 Amine
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are foundational computational techniques in drug discovery. They are used to predict how a small molecule, or ligand, such as 6-Chlorothiazolo[5,4-c]pyridin-2-amine, might interact with a biological macromolecule, typically a protein receptor or enzyme. This predictive capability is crucial for understanding the compound's potential mechanism of action and for guiding further optimization efforts.
Prediction of Ligand-Protein Binding Interactions and Conformations
Molecular docking is a computational method that predicts the preferred orientation and conformation of a ligand when bound to a target protein. nih.gov For a compound like this compound, the process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data or homology modeling. Docking software then systematically samples a vast number of possible binding poses within the protein's active site, scoring each based on a force field that estimates the interaction energy.
The results of a docking simulation reveal the most stable binding mode and the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the amine group and nitrogen atoms within the thiazolo[5,4-c]pyridine (B153566) core of the compound are potential hydrogen bond donors and acceptors, respectively, which can form critical connections with amino acid residues in the target's binding pocket. semanticscholar.org Research on analogous structures, such as aminothiazole derivatives, has shown that the intact ring system is often crucial for biological activity, highlighting the importance of its specific orientation within the binding site. nih.gov
Table 1: Illustrative Docking Simulation Results for this compound with a Hypothetical Kinase Target
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 | MET102, LYS55, ASP155 |
| Hydrogen Bonds | 3 | Amine group to ASP155; Pyridine (B92270) N to LYS55 |
| Hydrophobic Interactions | 5 | Chlorophenyl ring with LEU48, VAL99, ALA150 |
This table is for illustrative purposes to demonstrate typical data generated from docking simulations.
Computational Assessment of Binding Affinities and Specificity
Beyond predicting the binding pose, computational methods are employed to estimate the binding affinity, which is a measure of how strongly the ligand binds to its target. Docking scores provide a rapid, albeit often qualitative, assessment of affinity. nih.gov More rigorous, computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to refine these predictions and provide a more accurate quantitative estimate of the binding free energy. nih.gov
These calculations are vital for assessing a compound's potential potency. Furthermore, by docking this compound against a panel of different but related proteins (e.g., various kinases), its binding specificity can be computationally evaluated. nih.gov A compound that shows a significantly higher predicted binding affinity for the intended target over other proteins is more likely to be a selective inhibitor, which is a highly desirable characteristic for a drug candidate to minimize off-target effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a category of computational modeling that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
The development of a QSAR model begins with a dataset of structurally related compounds, for which the biological activity (e.g., inhibitory concentration, IC50) has been experimentally measured. For a study involving this compound, this would include a series of its analogs with varied substitutions. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic characteristics.
Statistical techniques, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that links the descriptors to the observed biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), go a step further by analyzing the steric and electrostatic fields surrounding the aligned molecules, providing a more detailed picture of the structure-activity relationship. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov
Statistical Validation and Applicability Domain Analysis of QSAR Models
A QSAR model's predictive power must be rigorously validated before it can be reliably used. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), which generates a cross-validated correlation coefficient (q²). External validation involves using the model to predict the activity of a separate set of compounds (the test set) that was not used in model development, measured by a predictive correlation coefficient (R²pred). nih.gov A robust and predictive QSAR model will have high values for these statistical metrics.
Another critical aspect is defining the model's applicability domain. This domain represents the chemical space of molecules for which the model is expected to make reliable predictions. It ensures that the model is not used to predict the activity of compounds that are too dissimilar from the training set, as such extrapolations would be unreliable.
Table 2: Typical Statistical Validation Parameters for a 3D-QSAR Model
| Parameter | Description | Typical Value |
| q² | Cross-validated correlation coefficient | > 0.5 |
| R² | Non-cross-validated correlation coefficient | > 0.6 |
| R²pred | Predictive R² for the external test set | > 0.6 |
| SEE | Standard Error of Estimate | Low value |
This table presents common statistical metrics used to validate the robustness and predictive ability of QSAR models.
De Novo Molecular Design and Virtual Screening for Novel Ligand Discovery
Computational approaches are not limited to analyzing existing molecules; they are also powerful tools for discovering entirely new ones. Virtual screening, for example, involves computationally searching large databases of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov The structure of this compound can be used as a query in similarity-based virtual screening to find commercially available or synthetically accessible compounds with a similar structure. researchgate.net Alternatively, in structure-based virtual screening, compounds from a library are docked into the target's binding site, and the top-scoring hits are selected for further investigation. irphouse.com
De novo design takes this a step further by computationally "growing" new molecules directly within the binding site of the target protein. nih.gov Starting with a scaffold like the thiazolo[5,4-c]pyridine core or even just a single atom, algorithms add fragments piece by piece, optimizing the geometry and interactions at each step to design a novel molecule that is perfectly complementary to the target site. This approach can lead to the discovery of highly innovative chemical structures with potent biological activity. nih.gov
Electronic Structure Calculations and Conformational Analysis for Mechanistic Insights
While specific research focusing exclusively on the electronic structure and conformational analysis of this compound is not extensively documented in publicly available literature, the application of these computational techniques to analogous thiazolopyridine systems provides a clear framework for how such studies would yield mechanistic insights.
Electronic Structure Calculations:
Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the reactivity and properties of this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface.
For the broader class of thiazolopyrimidines and related fused heterocyclic systems, DFT analysis has been instrumental. nih.gov For instance, in studies of similar compounds, the HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more polarizable and more reactive. The electrostatic potential map can reveal electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. In the case of this compound, the nitrogen atoms of the pyridine and thiazole (B1198619) rings, as well as the exocyclic amine group, would be expected to be electron-rich, while the carbon atoms adjacent to the electronegative chlorine and nitrogen atoms would be relatively electron-deficient.
Conformational Analysis:
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how its different spatial arrangements, or conformers, influence its properties and interactions. For a molecule like this compound, which has a rigid fused ring system but potential flexibility in the exocyclic amine group, conformational analysis can help identify the most stable (lowest energy) conformer.
In silico screening and molecular docking studies on related pyridopyrimidines often begin with an analysis of the molecule's preferred conformation. nih.gov The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is optimized to find the global energy minimum. This optimized structure is then used in further computational experiments, such as docking simulations with biological targets like kinases. nih.gov The specific orientation of the 2-amine group relative to the thiazolo[5,4-c]pyridine core can significantly impact its ability to form hydrogen bonds and other non-covalent interactions, which are critical for its potential biological activity.
Mechanistic Insights:
By combining electronic structure calculations and conformational analysis, researchers can gain valuable mechanistic insights into the reactions and interactions of this compound. For example, in the synthesis of related thiazolo[5,4-d]pyrimidines, computational studies can elucidate the reaction pathway, identify transition states, and calculate activation energies. nih.gov This information is invaluable for optimizing reaction conditions to improve yields and selectivity.
Furthermore, in the context of medicinal chemistry, understanding the electronic and steric properties of the molecule is crucial for designing derivatives with improved potency and selectivity. For example, molecular docking studies on similar heterocyclic compounds have been used to investigate their binding modes with protein targets, guiding the design of new inhibitors. nih.govresearchgate.net The insights from these computational approaches help to build a comprehensive understanding of the structure-activity relationship (SAR) of this class of compounds.
Advanced Applications and Future Research Directions in Chemical Biology and Drug Discovery
Role as a Privileged Scaffold in Contemporary Drug Discovery Programs
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug design. nih.govnih.gov The thiazolopyridine core, including isomers like thiazolo[5,4-b]pyridine (B1319707) and thiazolo[4,5-d]pyrimidine, is widely regarded as such a structure in medicinal chemistry. researchgate.netresearchgate.netnih.gov This recognition stems from the repeated appearance of this fused heterocyclic system in a multitude of biologically active compounds. researchgate.netnih.gov The 6-chlorothiazolo[5,4-c]pyridin-2-amine scaffold, specifically, combines the features of an electron-rich 2-aminothiazole (B372263) with a pyridine (B92270) ring, a combination known to participate in critical hydrogen bonding and aromatic interactions within protein binding sites. nih.gov
Thiazolopyridine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. researchgate.netmdpi.com Their utility has been identified in the development of inhibitors for various enzyme families, particularly kinases like PI3K, c-KIT, and epidermal growth factor receptor (EGFR) tyrosine kinases. nih.govnih.govnih.gov The adaptability of the thiazolopyridine skeleton allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired potency and selectivity. nih.govmdpi.com This inherent versatility makes this compound a valuable starting point for building diverse compound libraries aimed at a broad range of therapeutic targets. nih.gov
Scaffold hopping is a prominent strategy in drug design that involves replacing the central core of a known active molecule with a structurally different scaffold, while aiming to retain or improve biological activity. nih.gov This technique is crucial for generating novel intellectual property, improving physicochemical properties, and overcoming target-resistance issues. nih.govrsc.org The thiazolopyridine framework is an excellent candidate for scaffold hopping endeavors. acs.org For instance, researchers have successfully "hopped" from a 1,8-naphthyridine (B1210474) core to a thiazolopyridine scaffold to discover potent new herbicides that inhibit acyl-ACP thioesterase. acs.org
The this compound structure can serve as both a starting point and a destination for scaffold hopping. Its bioisosteric relationship with other privileged structures, such as purines (as a 7-thia-analog) and indazoles, makes it an attractive alternative for chemists looking to modify existing pharmacophores. researchgate.netrsc.org A recent study demonstrated the potential of functionalizing novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] researchgate.netnih.govacs.orgtriazole, to serve as building blocks for scaffold hopping, highlighting the ongoing innovation in this area. rsc.orgresearchgate.net By employing computational and synthetic strategies, the this compound scaffold can be used to generate new chemotypes with potentially unique biological profiles or improved drug-like properties. nih.gov
Fragment-Based Drug Design (FBDD) has become a powerful engine for lead discovery, starting with the identification of small, low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. rowansci.com These fragments are then grown, linked, or merged to produce high-affinity lead compounds. nih.gov The inherent characteristics of this compound—a relatively small, heteroatom-rich molecule—make it an ideal candidate for inclusion in fragment screening libraries. nih.gov
The success of FBDD often relies on sensitive biophysical techniques like X-ray crystallography and NMR to detect weak fragment binding. rowansci.com The pharmacophoric elements of the this compound scaffold, such as the 2-amino group and the pyridine nitrogen, are well-suited to form the key interactions that these techniques can identify. nih.gov Synthetic chemistry in FBDD often involves challenges related to the heteroatom-rich nature of fragments, which can interfere with common reactions like cross-couplings. nih.gov However, modern high-throughput experimentation (HTE) workflows are being developed to rapidly optimize reaction conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions) for such scaffolds, facilitating their elaboration into more complex, potent molecules. nih.gov
Exploration of Novel Biological Modulatory Activities Beyond Current Scope
The thiazolopyridine scaffold has already demonstrated a remarkable breadth of biological activities. researchgate.netresearchgate.net Derivatives have been identified as inhibitors of kinases, anti-tubercular agents, and even as having applications in materials science. nih.govnih.gov However, the full biological potential of this compound and its analogs is far from exhausted. Future research will likely focus on screening this chemotype against new and emerging biological targets to uncover novel therapeutic applications.
For example, a thiazolopyridine derivative known as AV25R was recently characterized and found to exhibit highly selective anti-proliferative effects against a B-acute leukemia cell line. nih.govnih.gov Gene expression analysis following treatment with this compound pointed towards the involvement of cancer-related pathways like VEGFA-VEGFR2 and EGF/EGFR signaling. nih.gov Such findings underscore the potential to discover unexpected activities for this class of compounds. Other heterocyclic systems, such as pyrazolines, have been found to possess an extensive range of pharmacological effects, including cannabinoid CB1 receptor antagonism and antineurodegenerative properties, suggesting that broad screening of thiazolopyridine libraries could yield similarly diverse results. nih.gov High-throughput screening campaigns and phenotypic screening assays will be instrumental in identifying new biological roles for this compound derivatives.
Development of this compound Derivatives as Chemical Probes and Research Tools
Chemical probes are indispensable tools in chemical biology for dissecting cellular pathways and validating new drug targets. An effective probe must be potent, selective, and suitable for use in cellular or in vivo models. The this compound scaffold provides a robust platform for the development of such probes. By strategically modifying the core, researchers can introduce functionalities for target identification (e.g., photo-affinity labels) or for detection (e.g., fluorescent tags).
The development of fluorophores based on related thiazole-containing systems, such as thiazolo[5,4-d]thiazole (B1587360), demonstrates the potential for creating fluorescent derivatives. researchgate.net A research group synthesized a family of thiazolo[5,4-d]thiazole fluorophores decorated with pyridine rings, which displayed near-UV to bluish-green fluorescence. researchgate.net Similar chemical strategies could be applied to the this compound core to create fluorescent probes. These tools would enable researchers to visualize the distribution of the compound within cells, track its engagement with target proteins in real-time, and facilitate mechanism-of-action studies.
Strategies for Lead Compound Optimization and Profiling (Non-Clinical Context)
Once a lead compound containing the this compound scaffold is identified, a systematic optimization process is required to enhance its drug-like properties. This non-clinical phase focuses on improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics through iterative medicinal chemistry. nih.gov
Structure-Activity Relationship (SAR) studies are central to this process. For the thiazolo[5,4-b]pyridine scaffold, SAR studies have been used to develop potent c-KIT inhibitors capable of overcoming drug resistance. nih.gov These studies revealed that functionalization at the 6-position of the scaffold could be explored to identify novel inhibitors. nih.gov Similarly, in the development of PI3K inhibitors based on a thiazolo[5,4-b]pyridine core, SAR exploration showed that a sulfonamide group and a pyridyl substituent were key for potent inhibitory activity. nih.govmdpi.com Computational methods, such as molecular docking and free energy perturbation (FEP) calculations, can guide these optimization efforts by predicting the impact of structural modifications on binding affinity. nih.govnih.gov
The table below summarizes hypothetical optimization strategies based on published data for related scaffolds.
| Position for Modification | Rationale for Modification | Potential Impact | Relevant Findings on Related Scaffolds |
| C7-position | Introduce diverse aromatic/heterocyclic groups via Suzuki or Buchwald-Hartwig coupling. | Modulate potency and selectivity; interact with specific sub-pockets of the target binding site. | Aryl amine-based triazolopyrimidines showed improved potency and in vivo efficacy in antimalarial studies. nih.gov |
| 2-Amino group | Acylation, alkylation, or formation of ureas/sulfonamides. | Enhance hydrogen bonding interactions; alter solubility and metabolic stability. | The 2-amino group of thiazolo[5,4-b]pyridine forms key H-bonds with the ITK kinase hinge region. nih.gov |
| Pyridine Nitrogen | Not typically modified directly, but its basicity can be tuned by substituents on the pyridine ring. | Influence overall physicochemical properties like pKa and cell permeability. | The 4-nitrogen of thiazolo[5,4-b]pyridine acts as a hinge-binding motif for PI3K inhibitors. nih.gov |
| C4-position | Introduction of small alkyl or halogen groups. | Fine-tune steric and electronic properties; block potential sites of metabolism. | Optimization of substituents on the aniline (B41778) ring of triazolopyrimidine inhibitors significantly impacted potency. nih.gov |
Emerging Trends and Unexplored Research Avenues in Thiazolopyridine Chemistry and Biology
The field of heterocyclic chemistry is continuously evolving, with new synthetic methods and applications emerging regularly. researchgate.netdntb.gov.ua For the thiazolopyridine class, several research avenues remain underexplored. One emerging trend is the synthesis of multi-target agents, where a single molecule is designed to modulate several disease-relevant targets simultaneously. rsc.org The privileged nature of the this compound scaffold makes it an ideal starting point for designing such polypharmacological agents.
Another area of growing interest is the application of these heterocycles in materials science, for example, in the development of organic semiconductors or fluorescent materials. researchgate.netresearchgate.net The synthesis of novel, complex fused systems incorporating the thiazolopyridine motif is also a continuing trend. For instance, a novel tricyclic scaffold, 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino, was recently discovered and applied to create a potent PI3Kα inhibitor, demonstrating that new chemical space around this core remains to be explored. nih.govresearchgate.net Future research may also delve into the development of thiazolopyridine-based degraders (e.g., PROTACs) or their use in covalent inhibition, leveraging the reactivity of the scaffold to achieve irreversible binding and prolonged therapeutic effect. The continued exploration of multicomponent reactions to access diverse thiazolopyridine derivatives in an efficient and environmentally friendly manner also represents a significant future direction. researchgate.net
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- Molecular Dynamics (MD) : Simulates binding stability to targets like kinases or GPCRs over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with bioactivity, guiding synthetic prioritization .
What are the limitations of SHELX in refining complex thiazolopyridine derivatives?
Advanced Research Question
SHELX struggles with:
- Disordered solvent molecules : Manual masking or SQUEEZE (in PLATON) is required .
- Twinned crystals : Multi-component refinement increases computational load and risk of overfitting .
- Weak data (I/σ < 2) : Limits resolution to >1.0 Å, necessitating complementary techniques like neutron diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
